molecular formula C14H13Cl2NO2 B8455503 3-(3-Chlorophenethyl)-picolinic acid hydrochloride CAS No. 255861-49-5

3-(3-Chlorophenethyl)-picolinic acid hydrochloride

Cat. No. B8455503
M. Wt: 298.2 g/mol
InChI Key: ASJQRADXOYTMCC-UHFFFAOYSA-N
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Patent
US06608202B1

Procedure details

A mixture of THF (1050 mL) and diisopropylamine (320 mL, 2.29 mol) was cooled to 0° C., and potassium tert-butoxide (129 g, 1.095 mol; 95% pure) was added. The solution was cooled to −50° C. and n-butyllithium solution (2.5M in hexane, 925 mL, 2.312 mol) was added, keeping the temperature below −40° C. The solution was then stirred at −50° to −40° C. prior to the addition of a solution of 3-methylpicolinic acid of Formula I (150 g, 1.095 mol) in THF (300 mL) and triethylamine (55.3 g, 0.547 mol) at −45° to −35° C. Use of the triethylamine reduces the amount of THF needed to dissolve the compound of Formula I. The purple solution was stirred at −45° to −35° C., and 3-chlorobenzyl chloride of Formula IV (176.3 g, 1.095 mol) was added. The suspension was allowed to warm to ambient temperature overnight. The suspension was poured into a solution of potassium carbonate (150 g, 1.09 mol) in water (1150 mL), washed with an additional 200 mL of water and stirred. The suspension was filtered and the solid washed with 200 mL water. The bottom phase containing the product as the potassium salt was separated and the organic phase, washed with 100 mL water. The aqueous-solution was heated under vacuum to 60° C. to remove dissolved organic volatiles and cooled to 40° C. Concentrated hydrochloric acid (585 mL of 37%) was slowly added. The resulting suspension was cooled to 0° to 10° C., filtered and washed with 10% aqueous HCl (200 mL) to remove salts. The suspension was washed with acetone and dried to give 286.5 g (88%) of 3-(3-chlorophenethyl)-picolinic acid hydrochloride 3-CPPA.HCl (Formula IIa).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
Name
Quantity
1050 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
55.3 g
Type
solvent
Reaction Step Four
Quantity
129 g
Type
reactant
Reaction Step Five
Quantity
925 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Formula IV
Quantity
176.3 g
Type
reactant
Reaction Step Eight
Quantity
150 g
Type
reactant
Reaction Step Nine
Name
Quantity
1150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.CC(C)([O-])C.[K+].C([Li])CCC.[CH3:19][C:20]1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=[CH:24][CH:25]=1.[Cl:29][C:30]1[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=1)[CH2:33]Cl.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C(N(CC)CC)C>[ClH:29].[Cl:29][C:30]1[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=1)[CH2:33][CH2:19][C:20]1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=[CH:24][CH:25]=1 |f:1.2,6.7.8,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1050 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
55.3 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
129 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
925 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1
Name
Formula IV
Quantity
176.3 g
Type
reactant
Smiles
Step Nine
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at −50° to −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −50° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −40° C
CUSTOM
Type
CUSTOM
Details
at −45° to −35° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the compound of Formula I
STIRRING
Type
STIRRING
Details
The purple solution was stirred at −45° to −35° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with an additional 200 mL of water
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid washed with 200 mL water
ADDITION
Type
ADDITION
Details
The bottom phase containing the product as the potassium salt
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
the organic phase, washed with 100 mL water
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous-solution was heated under vacuum to 60° C.
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved organic volatiles
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (585 mL of 37%) was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 10% aqueous HCl (200 mL)
CUSTOM
Type
CUSTOM
Details
to remove salts
WASH
Type
WASH
Details
The suspension was washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(CCC=2C(=NC=CC2)C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 286.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.